3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a suitable oxidizing agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: 3-(3-Hydroxyphenyl)-1,2,4-oxadiazol-5-amine.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-thiol
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid
- 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-methyl
Uniqueness
3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
ICRFMVWPTYIWTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)N |
Origin of Product |
United States |
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